molecular formula C11H17FO2 B2856151 3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287285-41-8

3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2856151
CAS No.: 2287285-41-8
M. Wt: 200.253
InChI Key: MJXNALDSNUGXLK-UHFFFAOYSA-N
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Description

3-(5-Fluoropentyl)bicyclo[111]pentane-1-carboxylic acid is a synthetic organic compound characterized by a unique bicyclo[111]pentane core structure

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium iodide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The fluorine atom plays a crucial role in enhancing the compound’s stability and reactivity. The bicyclo[1.1.1]pentane core provides a rigid framework that influences the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the fluoropentyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-(5-fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FO2/c12-5-3-1-2-4-10-6-11(7-10,8-10)9(13)14/h1-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXNALDSNUGXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CCCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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